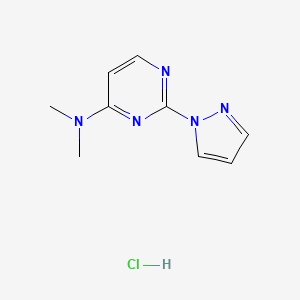

N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-2-pyrazol-1-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-13(2)8-4-6-10-9(12-8)14-7-3-5-11-14;/h3-7H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDPIBABQBPEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-aminopyrimidine, followed by cyclization with hydrazine hydrate to form the pyrazole ring . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole-pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole and pyrimidine scaffolds exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: CDK2 Inhibition

A novel series of compounds derived from pyrazolyl-pyrimidines, including N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride, have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. One study reported that certain derivatives demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with IC50 values ranging from 0.127 to 0.560 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 15 | Various | 0.127 - 0.560 | CDK2 inhibition, apoptosis induction |

| 66 | H460, MCF7 | 0.025 | Aurora-A kinase inhibition |

| 80 | CRPC model | 7.5 | Antiproliferative effects |

Kinase Inhibition

The compound's structure allows it to act as an inhibitor for various kinases, which are pivotal in signal transduction pathways involved in cancer progression.

Case Study: Aurora Kinase Inhibition

Inhibition studies have demonstrated that certain pyrazole derivatives exhibit potent activity against Aurora kinases, which are essential for mitosis regulation. For instance, one derivative showed an IC50 value of 0.067 µM against Aurora-A kinase, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory capabilities of pyrazole-based compounds. These compounds have been linked to the modulation of inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Activity

| Compound | Inflammation Model | Activity Level |

|---|---|---|

| Compound A | MCF7 | Moderate |

| Compound B | SF-268 | High |

Synthesis and Derivative Development

The synthesis of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride has been achieved through various chemical pathways, often involving the reaction of substituted pyrazoles with pyrimidine derivatives.

Case Study: Synthetic Pathways

One notable synthetic route involves the use of anhydrous methanol to facilitate the reaction between specific pyrazole and pyrimidine precursors . This method has been optimized to yield high purity and yield of the desired compound.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Structure-activity relationships (SAR) to optimize potency and selectivity.

- Mechanistic studies to elucidate the pathways affected by these compounds.

- Clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, which are crucial for cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride and related compounds:

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The hydrochloride salt in the target compound improves aqueous solubility compared to free-base analogs like Compound 23 or CAS 1462286-01-6, which lack ionizable groups . The dimethylamino group at position 4 may enhance lipophilicity and binding interactions in kinase pockets compared to pyrazole or chloro substituents in other compounds .

Synthetic Pathways :

- Most analogs (e.g., Compounds 17, 23) are synthesized via nucleophilic substitution between chloropyrimidines (e.g., 2,5-dichloro-4-(1-methyl-pyrazol-4-yl)pyrimidine) and amines under basic conditions . The target compound likely follows a similar route, substituting dimethylamine for pyrazole-based amines.

Biological Activity: While specific activity data for the target compound are unavailable, structural analogs like Compound 17 and 23 were developed as CDK2 inhibitors. Substituents such as chloro (C5) and pyrazole rings are critical for kinase inhibition, suggesting the target compound’s dimethylamino group may modulate selectivity or potency .

Thermal Stability :

- Melting points vary significantly: Compound 23 (245.4–246.4°C) has a higher melting point than Compound 17 (201.2–202.3°C), likely due to stronger hydrogen bonding from the pyrazole-5-amine group . The hydrochloride salt in the target compound may exhibit intermediate stability.

Biological Activity

N,N-Dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyrimidine ring substituted with a dimethylamino group and a pyrazole moiety, which are known to contribute to its biological properties.

The biological activity of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, compounds containing pyrazole and pyrimidine structures have been shown to exhibit:

- Anticancer Activity : Many pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can inhibit cell proliferation in lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) models .

- Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways within pathogens .

Biological Evaluation

Recent studies have quantitatively assessed the biological activity of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride through various assays. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 | 26.0 | Apoptosis induction | |

| MCF7 | 0.46 | CDK inhibition | |

| HT29 | 31.5 | Cell cycle arrest | |

| HepG2 | 3.79 | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Anticancer Studies : A study involving derivatives of pyrazole showed that compounds with structural similarities to N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride exhibited potent anticancer properties against various cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Activity : Research has indicated that certain pyrazole derivatives effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole and pyrimidine precursors. For example, pyrazole derivatives can react with halogenated pyrimidines in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) . Critical parameters include:

- Temperature : Reactions often proceed at 35–50°C to balance kinetics and side-product formation .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures purity .

- Stoichiometry : Excess pyrazole derivatives (1.2–1.5 equivalents) improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include:

- Pyrazole protons: δ 7.5–8.5 ppm (¹H) for aromatic protons, with coupling constants (J = 1.5–2.5 Hz) indicating substituent positions .

- Pyrimidine NH and dimethylamino groups: δ 2.5–3.5 ppm (¹H) and δ 35–45 ppm (¹³C) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are the optimal storage conditions for pyrimidine-4-amine hydrochloride derivatives to ensure long-term stability in research settings?

- Methodological Answer :

- Store in airtight, light-protected containers at –20°C to prevent hydrolysis or oxidation.

- Desiccants (e.g., silica gel) mitigate moisture absorption, which can degrade hydrochloride salts .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the three-dimensional structure of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride, and what challenges are associated with its crystallization?

- Methodological Answer :

- Crystallization : Use slow evaporation from methanol/water mixtures. Challenges include low solubility and polymorphism .

- Refinement : SHELXL software refines atomic positions and thermal parameters. High-resolution data (≤1.0 Å) reduces ambiguity in hydrogen-bonding networks .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine-4-amine derivatives, and what validation strategies are recommended?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds .

- Target Validation : Use CRISPR/Cas9 knockout models or competitive binding assays (e.g., SPR) to verify specificity .

- Structural Docking : Align computational predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to reconcile discrepancies .

Q. What computational methods are employed to predict the binding affinity of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride with target proteins, and how do these align with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., BAZ2A bromodomain) to assess binding stability .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, correlating with IC₅₀ shifts .

Q. What strategies are recommended for optimizing reaction conditions (e.g., solvent selection, catalyst use) in the synthesis of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride to enhance scalability and reproducibility?

- Methodological Answer :

- Solvent Screening : Test DMF vs. THF for improved solubility of intermediates .

- Catalyst Optimization : Copper(I) bromide (0.5–1.0 mol%) enhances coupling efficiency in pyrazole-pyrimidine reactions .

- Process Analytical Technology (PAT) : In-situ FTIR monitors reaction progression, reducing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.